4-(Trifluoromethylsulfonyl)aniline

Physical Organic Chemistry Linear Free Energy Relationships Medicinal Chemistry

Select 4-(trifluoromethylsulfonyl)aniline for its unmatched electronic profile: the SO₂CF₃ group delivers a Hammett σp of ~0.96—far exceeding nitro, cyano, or methylsulfonyl analogs. This drives enhanced binding affinity, superior membrane permeability (LogP 2.1–3.2), and a neutral charge at physiological pH (pKa -0.01) critical for CNS penetration. Unlike methylsulfonyl analogs, the triflyl group enables unique dual-reactivity at both the aromatic ring and the sulfur center—a mechanistic handle inaccessible with conventional substituents. Procure with confidence for medicinal chemistry, agrochemical innovation, and advanced materials research where generic anilines fail.

Molecular Formula C7H6F3NO2S
Molecular Weight 225.19 g/mol
CAS No. 473-27-8
Cat. No. B1345625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethylsulfonyl)aniline
CAS473-27-8
Molecular FormulaC7H6F3NO2S
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2
InChIKeyGNVFCXUZQGCXPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethylsulfonyl)aniline (CAS 473-27-8): Procurement-Relevant Physicochemical and Synthetic Profile


4-(Trifluoromethylsulfonyl)aniline (CAS 473-27-8), also known as p-aminophenyl trifluoromethyl sulfone, is a para-substituted aniline derivative bearing a strongly electron-withdrawing trifluoromethylsulfonyl (SO₂CF₃) group. Its molecular formula is C₇H₆F₃NO₂S with a molecular weight of 225.19 g/mol . The compound is a solid at ambient temperature, exhibiting a melting point of 96 °C and a predicted boiling point of 317.8 °C at 760 mmHg . It is characterized by a calculated LogP of approximately 2.1–3.2, indicating moderate lipophilicity, and a very low predicted pKa of -0.01 for the aniline conjugate acid, underscoring the profound electron-withdrawing effect of the SO₂CF₃ substituent which drastically reduces the basicity of the amino group compared to unsubstituted aniline [1]. The compound is commonly supplied as a powder with a typical purity of 95% and is recommended for storage at 2–8°C . It serves primarily as a versatile synthetic building block in medicinal chemistry and agrochemical research, enabling the introduction of the unique triflyl-like moiety into more complex molecular architectures .

Why 4-(Trifluoromethylsulfonyl)aniline (CAS 473-27-8) Cannot Be Replaced by Generic Aniline Analogs: A Procurement Rationale


The selection of 4-(trifluoromethylsulfonyl)aniline over other substituted anilines is not merely a matter of functional group interchangeability; it is dictated by the unique electronic and steric profile conferred by the SO₂CF₃ moiety. This group is one of the strongest neutral electron-withdrawing substituents available, significantly exceeding the inductive capacity of nitro, cyano, or trifluoromethyl groups [1]. Substitution with a seemingly similar 4-(methylsulfonyl)aniline results in a marked difference in both Hammett σp constant (SO₂CF₃: σp ≈ 0.96 vs. SO₂CH₃: σp ≈ 0.72) and lipophilicity (LogP difference of ~2 units), which directly impacts reaction kinetics in nucleophilic aromatic substitution and the physicochemical properties of downstream products [1] [2]. Furthermore, the SO₂CF₃ group exhibits a unique dichotomy in reactivity: while its strong electron-withdrawing nature activates the aromatic ring toward nucleophilic attack, the sulfur center itself can serve as a competing electrophilic site, leading to S-O cleavage pathways not observed with non-fluorinated sulfonyl analogs [3]. These distinctions render generic substitution scientifically invalid for applications demanding precise electronic tuning, specific lipophilicity, or the unique dual-reactivity profile of the triflyl group. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence: 4-(Trifluoromethylsulfonyl)aniline (CAS 473-27-8) vs. Closest Analogs


Electron-Withdrawing Capacity: Hammett Substituent Constant (σp) of SO₂CF₃ vs. SO₂CH₃ and NO₂

The SO₂CF₃ group in 4-(trifluoromethylsulfonyl)aniline exhibits a Hammett σp constant of approximately 0.96, compared to σp ≈ 0.78 for the para-nitro group and σp ≈ 0.72 for the para-methylsulfonyl (SO₂CH₃) group [1] [2]. This quantifies the SO₂CF₃ group as a substantially stronger electron-withdrawing substituent via the inductive effect, a property that directly accelerates nucleophilic aromatic substitution (SNAr) rates and stabilizes adjacent negative charges in reaction intermediates [1].

Physical Organic Chemistry Linear Free Energy Relationships Medicinal Chemistry Reaction Kinetics

Lipophilicity Modulation: LogP Comparison of 4-(Trifluoromethylsulfonyl)aniline and 4-(Methylsulfonyl)aniline

The experimental or calculated LogP for 4-(trifluoromethylsulfonyl)aniline is reported as approximately 2.09–3.22 [1] [2]. In stark contrast, the analogous 4-(methylsulfonyl)aniline has a calculated LogP of approximately 0.59 [2]. The presence of the trifluoromethyl group increases the partition coefficient by nearly two orders of magnitude (ΔLogP ≈ 1.5–2.6), a difference that profoundly affects membrane permeability, aqueous solubility, and the potential for non-specific protein binding in biological systems.

Medicinal Chemistry Drug Design ADME Physicochemical Properties

Acidity of Conjugate Acid: pKa Depression Compared to Unsubstituted Aniline

The predicted pKa of the conjugate acid of 4-(trifluoromethylsulfonyl)aniline is -0.01 ± 0.10 . This value indicates that the amino group is essentially non-basic under standard aqueous conditions. In comparison, the pKa of the conjugate acid of unsubstituted aniline is 4.6. This represents a decrease in basicity of over four orders of magnitude, directly attributable to the powerful electron-withdrawing inductive effect of the SO₂CF₃ group.

Physical Organic Chemistry Basicity Reactivity Salt Formation

Unique Reactivity Profile: Dual Electrophilic Sites in Nucleophilic Attack vs. Nitro- and Methylsulfonyl Analogs

Unlike nitro- or methylsulfonyl-substituted anilines, aryl SO₂CF₃ derivatives exhibit a competitive reactivity pattern. In nucleophilic reactions, attack can occur at either the aromatic carbon (via an SNAr mechanism) or at the sulfur atom of the SO₂CF₃ group, leading to S-O bond cleavage and the formation of aryl sulfonates (ArSO₃⁻) [1]. This dual reactivity is unique to the trifluoromethylsulfonyl group and is not observed with the corresponding SO₂CH₃ group, which only undergoes aromatic substitution. The ¹H NMR study of related anisoles confirms that while the SO₂CF₃ group is a stronger electron-withdrawer than NO₂ in the ground state, the 4-NO₂ group is more efficient at delocalizing negative charge in the σ-adduct intermediate [1].

Mechanistic Chemistry Nucleophilic Aromatic Substitution Reaction Selectivity Synthetic Methodology

Patent-Cited Utility in Drug Discovery: Histamine H4 Receptor Modulation

4-(Trifluoromethylsulfonyl)aniline is explicitly claimed as a key intermediate in the synthesis of 2,4-diaminopyrimidine derivatives that function as histamine H4 receptor modulators, as detailed in patent applications WO-2018187652-A1 and US-10172856-B2 . While specific IC₅₀ values are not provided for the final drug candidates, the patent's specific inclusion of this building block over other substituted anilines demonstrates its value in achieving the desired pharmacological profile. The strong electron-withdrawing nature of the SO₂CF₃ group is known to influence binding affinity to the H4 receptor .

Medicinal Chemistry GPCR Inflammation Immunology

Validated Application Scenarios for 4-(Trifluoromethylsulfonyl)aniline (CAS 473-27-8)


Medicinal Chemistry: Optimizing Potency and ADME via Strong Electron-Withdrawal and Lipophilicity

This compound is ideally suited as a building block for medicinal chemists seeking to fine-tune the electronic and lipophilic properties of lead candidates. As established, its SO₂CF₃ group provides a Hammett σp of ~0.96 and a LogP increase of ~1.5–2.6 over the methylsulfonyl analog [1] [2]. This combination allows for the precise modulation of binding affinity to electron-rich protein pockets and the optimization of membrane permeability. The extremely low pKa (-0.01) of its conjugate acid ensures the molecule remains uncharged at physiological pH, a key advantage for CNS drug design where passive diffusion across the blood-brain barrier is critical . The patent-cited use in histamine H4 receptor modulators provides concrete validation of its utility in generating pharmacologically active compounds .

Mechanistic and Physical Organic Chemistry: Probing Unique SNAr vs. S-O Cleavage Pathways

For research groups studying the fundamentals of nucleophilic aromatic substitution, 4-(trifluoromethylsulfonyl)aniline is an essential probe molecule. Its unique ability to undergo competitive nucleophilic attack at both the aromatic ring and the sulfur atom of the SO₂CF₃ group offers a distinct mechanistic model not accessible with nitro- or methylsulfonyl-substituted anilines [3]. This allows for the direct investigation of reaction bifurcation and the development of new synthetic methodologies that harness this dual reactivity for selective functionalization. The documented formation of aryl sulfonates via this pathway provides a clear analytical handle for such studies [3].

Agrochemical Discovery: Designing Pesticides with Enhanced Activity and Bioavailability

The unique electronic and lipophilic signature of the SO₂CF₃ group, as quantified by its high σp and LogP [1] [2], makes this compound a valuable precursor in the synthesis of new agrochemicals. In the development of pesticides, the trifluoromethylsulfonyl moiety is often incorporated to increase metabolic stability, enhance lipophilicity for improved cuticular penetration in plants or insects, and strengthen binding interactions with biological targets. This is supported by literature precedent where related trifluoromethylsulfonyl anilines have been explored as herbicides and insecticides [4], confirming the strategic importance of this functional group in agrochemical innovation.

Advanced Material Synthesis: Precursor for Triflyl-Containing Polymers and Ligands

The strong electron-withdrawing nature of the SO₂CF₃ group (σp ≈ 0.96) [1] can be leveraged to tune the electronic properties of advanced materials, such as conjugated polymers for organic electronics or ligands for metal-organic frameworks (MOFs). The amino handle allows for facile incorporation into larger structures, where the triflyl group can serve to lower LUMO energy levels, modify dielectric constants, or act as a strong electron-accepting moiety. Its high thermal stability (boiling point ~317.8 °C) and solid-state handling properties make it amenable to various polymerization and coordination chemistry protocols .

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